molecular formula C19H19N3O3 B2461953 N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226446-46-3

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2461953
CAS No.: 1226446-46-3
M. Wt: 337.379
InChI Key: ZCMNHLZCFXDJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline and indole-3-carboxylic acid.

    Formation of Intermediate: The first step involves the reaction of 2-ethoxyaniline with an acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with indole-3-carboxylic acid under specific reaction conditions, such as the presence of a coupling reagent (e.g., EDCI or DCC) and a base (e.g., triethylamine).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
  • N-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
  • N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Uniqueness

N-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-(2-ethoxyanilino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-25-17-10-6-5-9-16(17)22-18(23)12-21-19(24)14-11-20-15-8-4-3-7-13(14)15/h3-11,20H,2,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMNHLZCFXDJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.